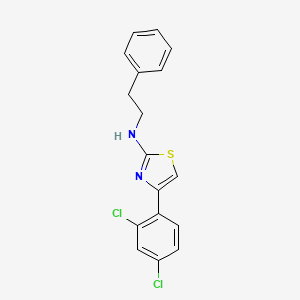

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

説明

4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2,4-dichlorophenyl group at the 4-position of the thiazole ring and a phenethylamine substituent at the 2-amino position. Thiazole derivatives are known for their versatility in drug design due to their ability to modulate electronic and steric properties through substituent variations .

特性

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2S/c18-13-6-7-14(15(19)10-13)16-11-22-17(21-16)20-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVRTYXSNQHFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-phenylethylamine in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

化学反応の分析

Types of Reactions

4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

科学的研究の応用

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound is evaluated for its effectiveness against various bacterial strains and fungi. Studies have indicated that derivatives of thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism involves inducing apoptosis in cancer cells, which presents a promising avenue for cancer treatment .

Acetylcholinesterase Inhibition

Compounds with a thiazole moiety have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive functions .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazole derivatives, including 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine, showed promising results against multiple pathogens. The synthesized compounds underwent testing using the turbidimetric method to assess their minimum inhibitory concentrations (MICs). Results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | Strong |

| 4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | 8 | Very Strong |

Case Study 2: Anticancer Activity

In another study assessing anticancer properties, the compound was tested against MCF7 cell lines using the Sulforhodamine B assay. The findings revealed that it significantly reduced cell viability at lower concentrations compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

作用機序

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Key Structural Features Influencing Activity

In contrast, methoxy groups (e.g., in 10s) increase electron density, which may favor interactions with polar residues . Amino Group Modifications: The phenethyl group in the target compound introduces greater lipophilicity compared to smaller substituents (e.g., methoxyphenyl in 10s), which could enhance cell membrane permeability .

Steric Considerations: Bulky substituents at the amino position (e.g., phenethyl in the target vs. propynyl in compound 4a from ) may influence conformational flexibility and target accessibility .

生物活性

4-(2,4-Dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a synthetic organic compound notable for its thiazole structure combined with dichlorophenyl and phenylethylamine moieties. This unique combination has led to investigations into its biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is C17H14Cl2N2S, with a molecular weight of 349.28 g/mol. The compound features a thiazole ring, which is known for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The thiazole ring can facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine exhibits significant antimicrobial activity. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance, related compounds have been shown to act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. In vitro studies demonstrated that certain thiazole derivatives exhibit moderate antiproliferative activity against human cancer cell lines such as gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549) .

Table 1: Summary of Biological Activities

| Activity Type | Evidence Summary | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in various strains | |

| Anticancer | Moderate antiproliferative effects on cancer cell lines |

Case Studies

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of thiazole derivatives, it was found that compounds similar to 4-(2,4-dichlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine displayed IC50 values ranging from 0.36 to 0.86 μM against cancer cell lines. The most potent compounds were shown to disrupt tubulin polymerization and induce G2/M phase arrest in SGC-7901 cells .

Case Study 2: Mechanistic Insights

Molecular docking studies have suggested that the compound may bind to the colchicine site on tubulin, providing insights into its mechanism as a tubulin inhibitor. This binding disrupts normal microtubule dynamics and contributes to its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。